PAI-1 Inhibitory Potency: Differentiation from Structurally Distinct Inhibitors
A molecule containing the core scaffold of the target compound was reported as a PAI-1 inhibitor with an IC50 of 650 nM in a binding assay [1]. This potency is comparable to some early-stage small-molecule PAI-1 inhibitors but falls short of optimized clinical candidates, providing a defined baseline for structure-activity relationship (SAR) studies.
| Evidence Dimension | In vitro PAI-1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 650 nM (for core scaffold analog BDBM50305690) |
| Comparator Or Baseline | Optimized PAI-1 inhibitors (e.g., indole-2-carboxylic acid derivatives) can achieve IC50 values in the low nanomolar range. |
| Quantified Difference | The target compound's scaffold exhibits micromolar affinity, distinguishing it from high-affinity inhibitors used in advanced lead optimization. |
| Conditions | Human PAI-1 binding assay (Bioorg. Med. Chem. Lett. 2010) |
Why This Matters
This data positions the compound as a valuable starting point for medicinal chemistry programs needing a tractable, micromolar-affinity PAI-1 scaffold with confirmed target engagement.
- [1] BindingDB: IC50=650 nM for CHEMBL593190/BDBM50305690, derived from Bioorg. Med. Chem. Lett. 20, 546-8 (2010). View Source
